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molecular formula C15H11N3O B8289302 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

Cat. No. B8289302
M. Wt: 249.27 g/mol
InChI Key: DDIHOIBFSBKMLO-UHFFFAOYSA-N
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Patent
US05436233

Procedure details

A mixture of 2-methylquinazolin-4-one (6.1 g) and 3-pyridinecarbaldehyde (4.1 g) in acetic acid (80 mL) was heated to reflux for 20 hours. After cooling to room temperature, the precipitate was collected by filtration, washed with methanol and dried to obtain the title compound as an acetic acid salt (10.5 g).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=O)[CH:14]=1>C(O)(=O)C>[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH:19]=[CH:1][C:2]2[NH:11][C:10](=[O:12])[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:14]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
4.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=CC1=NC2=CC=CC=C2C(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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